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The tables below summarize key pharmacokinetic data for roflumilast and its active metabolite, roflumilast N-

oxide, from specific clinical studies.

Table 1: Single-Dose Pharmacokinetics in Healthy Chinese Volunteers (n=12) [1]

Roflumilast

Roflumilast

. Roflumilast Roflumilast Roflumilast
Roflumilast

Parameter N-oxide N-oxide N-oxide 0.5
0.25 mg 0.375 mg 0.5 mg
0.25 mg 0.375 mg mg
Tmax (h) 0.25-2.0 0.25-2.0 0.25-2.0 - - -
t% (h) 19.7 - 20.9 19.7 - 20.9 19.7 - 20.9 23.2-26.2 23.2-26.2 23.2-26.2

Accumulation
Index (Rac)

Note: AUC,_
24 hy AUCp,
and Cpax
increased in a
dose-
proportional
manner. No
significant sex
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Roflumilast Roflumilast Roflumilast

Roflumilast Roflumilast Roflumilast

Parameter N-oxide N-oxide N-oxide 0.5
0.25 mg 0.375 mg 0.5 mg
0.25 mg 0.375 mg mg
differences
were
observed.

Table 2: Multiple-Dose Pharmacokinetics (0.375 mg once daily for 11 days) in Healthy Chinese

Volunteers (n=12) [1]

Parameter Roflumilast

Roflumilast N-oxide

Accumulation Index (Rac) ~1.63

~3.20

Table 3: Systemic Exposure from Topical Roflumilast Cream 0.3% in Plaque Psoriasis Patients [2] [3]

Parameter | Study Roflumilast

Roflumilast N-oxide

Bioavailability 1.5% (after topical
administration)

Peak-to-Trough Ratio 1.2
t% (days) 4.0
DERMIS-1 (Ctrough, ng/mL) 1.78
DERMIS-2 (Ctrough, ng/mL) 1.72

Skin-to-Plasma Concentration 61.8 to 126-fold higher in skin
Ratio

Table 4: General Pharmacokinetic Properties [4]

4.6

9.86

10.2

Quantifiable in only 1 of 27 skin
samples
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Parameter Roflumilast Roflumilast N-oxide
Bioavailability ~80% (oral) -

Protein Binding ~99% ~97%

Time to Cpax (Tmax) 0.5 - 2 hours (oral, fasted) 4 - 8 hours (oral, fasted)
Elimination t2 17 hours (oral) 30 hours (oral)

Route of Elimination Urine (70%, primarily as roflumilast N-oxide) -

Detailed Experimental Protocols

The following outlines the key methodologies used in the cited studies.

Single- and Multiple-Dose Oral PK Study in Healthy Chinese
Subjects [1]

e Study Design: A single-center, open-label, randomized, three-way crossover study.
e Subjects: 12 healthy adults (6 males, 6 females).
e Dosing:
o Single-dose: Subjects received 0.25 mg, 0.375 mg, and 0.5 mg roflumilast tablets in randomized
sequence, with a 10-day washout period between doses.
o Multiple-dose: After the single-dose phase, subjects received 0.375 mg once daily for 11
consecutive days.
¢ Blood Sampling:
o Single-dose: Serial blood samples were collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2.5, 3,
4,6, 8,10, 12, 14, 24, 30, 36, 48, 72, and 96 hours post-dose.
o Multiple-dose: On the 11th day, serial blood samples were collected at the same time points as
in the single-dose phase.
¢ Bioanalytical Method:
o Technology: High-performance liquid chromatography—tandem mass spectrometry (HPLC-
MS/MS).
o Sample Preparation: Human plasma samples were prepared by solid-phase extraction.
o Calibration Range: 0.02-10 ng mL~? for roflumilast and 0.04-50 ng mL~? for roflumilast N-oxide.
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o Validation: The method was validated, with calibration curve regression coefficients >0.99 and
inter-/intra-run precision (CV) <15%.
e PK Analysis: Noncompartmental analysis was performed using WinNonlin version 6.3.

Maximal Usage Topical PK Study in Plaque Psoriasis Patients [2]

[3]

¢ Study Design: A phase |, open-label, single-arm study.
e Subjects: 26 adolescent and adult patients with chronic plaque psoriasis affecting 220% Body Surface
Area (BSA).
¢ Dosing: Roflumilast cream 0.3% applied once daily for 14 days under maximal usage conditions.
¢ Blood Sampling:
o Serial plasma samples were obtained on Days 1 and 15 to determine C,,5x and AUC.
o Trough plasma concentrations (Cyq,gn) Were also assessed at Weeks 3, 4, and 5 to determine
terminal half-life.
¢ Skin Concentration Assessment: In a separate phase I/lla study, concentrations of roflumilast and its
metabolite in the skin were assessed on Day 28 after once-daily application of 0.15% and 0.5% creams
for 28 days.

Pharmacokinetic-Pharmacodynamic and Metabolic
Pathway

The relationship between roflumilast exposure, its metabolic pathway, and its pharmacological activity is

summarized below.
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ow Systemic Absorption
Bioavailability: 1.5%

Roflumist in Skin
(ngh Local Concentratlon)

Rapid Absorption /Slow Release from Skin
Tmax: 0.5-2h t%2: 4 days

(Roflumilast in Plasma)

Hepatic Metabolism
(via CYP3A4, CYP1A2)

Exposure Relationship

. e .
Contributes ~10% to tPDE4 stablished via PK/PD Modeling

rimary Metabolic Pathway

Roflumilast N-oxide
in Plasma (Active Metabolite)

Contributes ~90% to tPDEA4i

Systemic Adverse Events

PDE4 Enzyme Inhibition (Diarrhea, Nausea, Headache)

1t Intracellular cAMP

Anti-inflammatory Effects
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Overview of Roflumilast PK/PD Pathway

¢ Total PDE4 Inhibition (tPDE4i): The combined PDE4 inhibitory activity of roflumilast and roflumilast N-
oxide is a key pharmacodynamic measure. The metabolite contributes approximately 90% of the
tPDE4i due to its much higher systemic exposure, while the parent drug contributes about 10% [5] [6].

o Exposure-Tolerability Relationship: Population PK/PD modeling has established a direct relationship
between tPDE4i exposure and the probability of common adverse events (AEs) like diarrhea, nausea,
and headache. This relationship informed alternative dosing regimens (e.g., 250 pug once daily for 4
weeks) to improve tolerability during treatment initiation in COPD patients [7] [5] [6].

Key Conclusions for Drug Development Professionals

¢ Linear and Proportional Pharmacokinetics: Oral roflumilast demonstrates dose-proportional
increases in AUC and C,, over the 0.25 mg to 0.5 mg range, supporting predictable exposure [1].

¢ Distinct Formulation Profiles: The topical formulation achieves high local skin concentrations with
minimal systemic exposure, resulting in a vastly improved safety and tolerability profile compared to oral
administration [2] [3].

¢ Evidence-Based Dosing Strategies: PK/PD modeling validates up-titration regimens to manage
systemic AEs, bridging drug exposure directly to clinical tolerability outcomes [7] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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